molecular formula C10H11ClO3 B8386203 2-Chloro-4-propoxybenzoic acid CAS No. 334018-30-3

2-Chloro-4-propoxybenzoic acid

Cat. No.: B8386203
CAS No.: 334018-30-3
M. Wt: 214.64 g/mol
InChI Key: LVKHFHCWUXGKGE-UHFFFAOYSA-N
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Description

Properties

CAS No.

334018-30-3

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

2-chloro-4-propoxybenzoic acid

InChI

InChI=1S/C10H11ClO3/c1-2-5-14-7-3-4-8(10(12)13)9(11)6-7/h3-4,6H,2,5H2,1H3,(H,12,13)

InChI Key

LVKHFHCWUXGKGE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

  • 2-(4-Chloro-2-methylphenoxy)propionic Acid (): Substituents: Chlorine at the 4-position, methyl group at the 2-position, and a propionic acid side chain. Hazard Profile: Classified as very toxic, requiring stringent workplace controls (e.g., ventilation, protective equipment) due to risks of skin/eye irritation and systemic toxicity .
  • Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, ):

    • Substituents: Two hydroxyl groups at the 3- and 4-positions and an acrylic acid side chain.
    • Applications: Used in pharmacological research, food additives, and cosmetics due to antioxidant properties .
    • Comparison: The hydroxyl groups in caffeic acid enhance hydrogen-bonding capacity, contrasting with the electron-withdrawing chlorine and alkoxy groups in 2-chloro-4-propoxybenzoic acid, which may decrease solubility in polar solvents.

Physicochemical Properties

Property This compound (Inferred) 2-(4-Chloro-2-methylphenoxy)propionic Acid Caffeic Acid
Solubility Moderate in organic solvents Likely low (due to methyl group) High in polar solvents
Acidity (pKa) ~2.8–3.5 (estimated for benzoic acids) ~3.1–3.5 (propionic acid derivatives) ~4.5 (due to hydroxyls)
Toxicity Unknown High (requires PPE) Low (GRAS status)

3. Limitations of the Evidence The provided materials lack direct data on this compound, focusing instead on unrelated software (SHELX, ORTEP-3 ) and structurally distinct analogs.

4. Recommendations for Further Research
To address these gaps, consult:

  • Crystallographic databases (e.g., Cambridge Structural Database) for bond lengths and angles.
  • QSAR studies to predict bioactivity based on substituent effects.
  • Experimental data on solubility, pKa, and thermal stability from peer-reviewed journals.

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